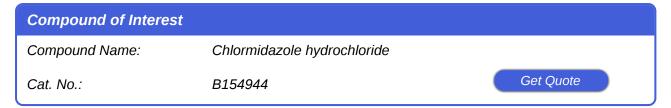


Chlormidazole Hydrochloride (CAS 74298-63-8): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole hydrochloride is an imidazole-based antifungal agent with the CAS number 74298-63-8. This document provides an in-depth technical overview of Chlormidazole hydrochloride, consolidating available research on its chemical properties, mechanism of action, synthesis, and antifungal activity. This guide is intended to serve as a core resource for researchers and professionals involved in the discovery and development of antifungal therapeutics. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological and experimental context.

Chemical and Physical Properties

Chlormidazole hydrochloride is the hydrochloride salt of Chlormidazole. It is a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	74298-63-8	[2][3]
Molecular Formula	C15H14Cl2N2	[3][4]
Molecular Weight	293.19 g/mol	[2][3]
Melting Point	227-228 °C	[5]
Solubility	DMSO: 62.5 mg/mL (213.17 mM)	[2][6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.08 mg/mL (7.09 mM)	[7]	
Water: 24.9 μg/mL (at pH 7.4)	[8]	
Canonical SMILES	CC1=NC2=CC=CC=C2N1CC3 =CC=C(C=C3)CI.[H]CI	[2]
InChI	InChI=1S/C15H13CIN2.CIH/c1 -11-17-14-4-2-3-5- 15(14)18(11)10-12-6-8- 13(16)9-7-12;/h2- 9H,10H2,1H3;1H	[8]

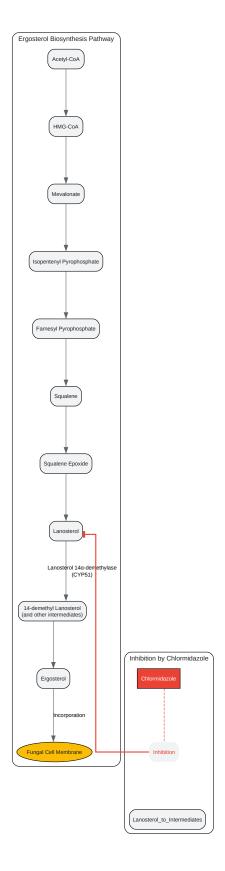
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Chlormidazole, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α -demethylase, a cytochrome P450-dependent enzyme.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

The inhibition of lanosterol 14α -demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α -methylated sterol precursors. This disruption of the cell membrane's



structure and function ultimately results in the inhibition of fungal growth and, at higher concentrations, cell death.



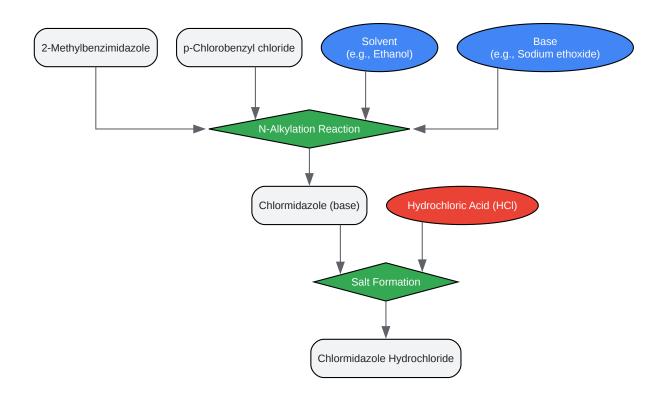


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Caption: Ergosterol Biosynthesis Pathway and the Site of Inhibition by Chlormidazole.

Synthesis of Chlormidazole Hydrochloride

The synthesis of Chlormidazole typically involves the reaction of 2-methylbenzimidazole with p-chlorobenzyl chloride. The resulting Chlormidazole base is then treated with hydrochloric acid to form the hydrochloride salt. A general synthetic workflow is outlined below.



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Caption: General Synthetic Workflow for **Chlormidazole Hydrochloride**.

Experimental Protocol: Synthesis of 1-(p-Chlorobenzyl)-2-methylbenzimidazole Hydrochloride

Foundational & Exploratory





The following protocol is a generalized procedure based on the principles of benzimidazole alkylation and salt formation, adapted from the information available in the public domain, including patent literature.

Materials:

- 2-Methylbenzimidazole
- p-Chlorobenzyl chloride
- Anhydrous Ethanol
- Sodium metal (or Sodium ethoxide)
- Hydrochloric acid (concentrated or as a solution in a suitable solvent)
- Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

- Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric amount of sodium metal in anhydrous ethanol with stirring until the sodium has completely reacted to form sodium ethoxide.
- N-Alkylation: To the solution of sodium ethoxide, add one equivalent of 2methylbenzimidazole and stir until it is completely dissolved. To this mixture, add one equivalent of p-chlorobenzyl chloride dropwise at room temperature.
- Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the
 solvent is removed under reduced pressure. The residue is then partitioned between water
 and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine,
 dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude
 Chlormidazole base.



- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Salt Formation: The purified Chlormidazole base is dissolved in a minimal amount of a suitable solvent (e.g., anhydrous ethanol or diethyl ether). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) is added dropwise with stirring.
- Isolation of Hydrochloride Salt: The precipitated Chlormidazole hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Antifungal Activity

Chlormidazole hydrochloride has demonstrated in vitro activity against a range of fungi.[2][9] The primary method for quantifying the in vitro antifungal activity is by determining the Minimum Inhibitory Concentration (MIC). While extensive MIC data for Chlormidazole hydrochloride against a wide variety of clinical isolates is not readily available in the public domain, the table below presents representative MIC values for the structurally related and widely studied imidazole antifungal, clotrimazole, to provide a comparative context for the expected spectrum of activity.

Fungal Species	Clotrimazole MIC Range (µg/mL)	Reference(s)
Candida albicans	0.008 - >8	[10]
Candida krusei	0.125	[10]
Candida lusitaniae	0.008	[10]
Candida tropicalis	0.008	[10]
Trichophyton rubrum	Not widely reported	
Aspergillus fumigatus	Not widely reported	

Note: Specific MIC values for **Chlormidazole hydrochloride** are required for a definitive assessment of its antifungal potency and spectrum.



Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of **Chlormidazole hydrochloride** against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

Materials:

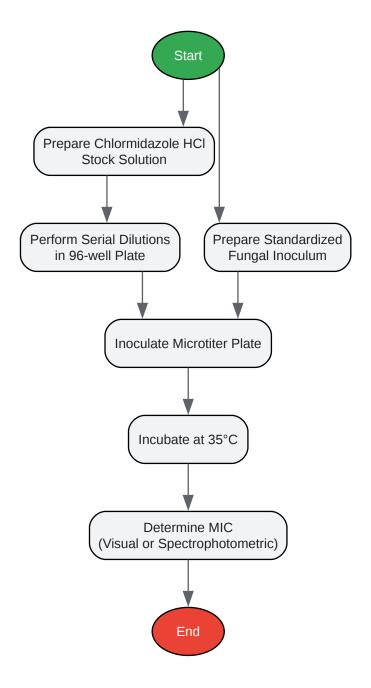
- Chlormidazole hydrochloride
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
- 96-well microtiter plates
- Spectrophotometer or inverted microscope

Procedure:

- Preparation of Drug Dilutions: Prepare a stock solution of Chlormidazole hydrochloride in a suitable solvent (e.g., DMSO). A serial two-fold dilution series is prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
- Inoculum Preparation: The fungal isolate is grown on a suitable agar medium. The inoculum
 is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5
 McFarland standard. This suspension is further diluted in RPMI-1640 to the final working
 concentration.
- Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
- Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds, in a humidified atmosphere.



MIC Determination: The MIC is determined as the lowest concentration of the drug that
causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth
control. This can be assessed visually or by reading the optical density using a
spectrophotometer.



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Caption: Experimental Workflow for MIC Determination by Broth Microdilution.



Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for **Chlormidazole hydrochloride** is not extensively reported in the peer-reviewed literature. However, based on the properties of other topically and orally administered azole antifungals, the following can be inferred:

- Absorption: When applied topically, systemic absorption is generally low. Oral bioavailability
 can be variable for azole antifungals and is influenced by factors such as formulation and
 gastric pH.
- Distribution: Azoles that are systemically absorbed are generally highly protein-bound in the plasma and distribute into various tissues.
- Metabolism: Azole antifungals are typically metabolized in the liver by the cytochrome P450 enzyme system.
- Excretion: Metabolites are primarily excreted in the urine and feces.

Further studies are required to determine the specific pharmacokinetic profile of **Chlormidazole hydrochloride**.

Conclusion

Chlormidazole hydrochloride is an imidazole antifungal agent that targets ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The available data on its chemical properties, synthesis, and mechanism of action provide a solid foundation for further research and development. However, to fully realize its therapeutic potential, further investigations are warranted, particularly in obtaining comprehensive antifungal susceptibility data against a broad range of clinically relevant fungi and in elucidating its detailed pharmacokinetic and toxicological profiles. This technical guide serves as a valuable starting point for researchers dedicated to advancing the field of antifungal drug discovery.

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